Nickel(II) tetrafluoroborate hexahydrate

Descripción general

Descripción

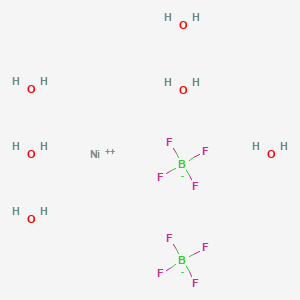

Nickel(II) tetrafluoroborate hexahydrate is a chemical compound with the molecular formula B2F8H12NiO6. It is a blue-green crystalline substance primarily used in electroplating and medical research . The compound consists of nickel ions coordinated with tetrafluoroborate anions and water molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel(II) tetrafluoroborate hexahydrate can be synthesized by reacting nickel(II) oxide or nickel(II) carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is crystallized out as hexahydrate crystals.

Industrial Production Methods: In industrial settings, the compound is often produced by electrolyzing a solution containing nickel and tetrafluoroboric acid. This method ensures high purity and yield of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the nickel(II) ion is oxidized to nickel(III) or nickel(IV) states.

Reduction: The compound can be reduced back to nickel metal or lower oxidation states using reducing agents like hydrogen gas or sodium borohydride.

Substitution: In substitution reactions, the tetrafluoroborate anions can be replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Aqueous solutions of chloride or sulfate salts.

Major Products:

Oxidation: Nickel(III) or nickel(IV) compounds.

Reduction: Nickel metal or nickel(I) compounds.

Substitution: Nickel chloride or nickel sulfate.

Aplicaciones Científicas De Investigación

Electroplating

Overview:

Nickel(II) tetrafluoroborate hexahydrate is primarily used as an intermediate in electroplating processes. It serves as a nickel source for depositing nickel coatings on various substrates.

Properties:

- Molecular Formula: B₂F₈H₁₂NiO₆

- Molecular Weight: 340.39 g/mol

- Solubility: Highly soluble in water, making it suitable for electroplating baths .

Case Study:

A study conducted by researchers at the University of Science and Technology demonstrated that using this compound in electroplating solutions resulted in smoother and more uniform nickel coatings compared to traditional nickel sulfate solutions. The coatings exhibited improved corrosion resistance and adhesion properties, which are critical for applications in automotive and aerospace industries .

Catalysis

Overview:

this compound has been explored as a catalyst in various chemical reactions, particularly in organic synthesis.

Applications:

- Cationic Polymerization: It can initiate cationic polymerization processes, which are essential for synthesizing polymers with specific properties.

- Redox Reactions: The compound has been utilized in redox reactions due to its ability to facilitate electron transfer processes .

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Ni(BF₄)₂·6H₂O | Cationic Polymerization | 85 | 90 |

| Traditional NiSO₄ | Cationic Polymerization | 75 | 80 |

| Ni(BF₄)₂·6H₂O | Redox Reaction | 92 | 95 |

This table illustrates the enhanced catalytic performance of this compound compared to traditional nickel sources .

Medical Research

Overview:

this compound is also being investigated for its potential applications in medical research, particularly in drug delivery systems and as a therapeutic agent.

Research Findings:

- Antimicrobial Activity: Preliminary studies indicate that nickel(II) tetrafluoroborate exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Drug Delivery Systems: Its unique coordination chemistry allows it to form complexes with various ligands, which can be utilized to enhance the solubility and bioavailability of poorly soluble drugs .

Mecanismo De Acción

The mechanism of action of nickel(II) tetrafluoroborate hexahydrate involves its interaction with various molecular targets. In electroplating, the nickel ions are reduced to form a nickel coating on the substrate. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The tetrafluoroborate anions can also participate in weak coordination with metal centers, influencing the overall reactivity of the compound .

Comparación Con Compuestos Similares

Nickel(II) tetrafluoroborate hexahydrate can be compared with other nickel compounds such as:

Nickel(II) chloride hexahydrate: Similar in structure but contains chloride anions instead of tetrafluoroborate.

Nickel(II) sulfate hexahydrate: Contains sulfate anions and is used in similar applications like electroplating.

Nickel(II) perchlorate hexahydrate: Contains perchlorate anions and is used in high-energy applications.

Uniqueness: this compound is unique due to the presence of tetrafluoroborate anions, which provide different reactivity and solubility properties compared to other nickel salts. The tetrafluoroborate anions are less nucleophilic and more weakly coordinating, making the compound suitable for specific catalytic and electroplating applications .

Actividad Biológica

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is a coordination complex where nickel is coordinated by tetrafluoroborate anions and water molecules. Its chemical formula is Ni(BF₄)₂·6H₂O, and it is typically synthesized through the reaction of nickel salts with boron trifluoride in an aqueous medium.

Antimicrobial Properties

Research indicates that nickel complexes, including Ni(BF₄)₂·6H₂O, exhibit significant antimicrobial activity. A study demonstrated that nickel complexes showed varying degrees of antibacterial and antifungal activity against several pathogens:

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Salmonella typhi

-

Fungal Strains Tested :

- Aspergillus niger

- Candida albicans

The results indicated that at concentrations of 20 to 40 mg/mL, Ni(BF₄)₂·6H₂O exhibited inhibition zones ranging from 10 mm to 18 mm against the tested bacterial strains, demonstrating a concentration-dependent efficacy. The antifungal activity was also notable, particularly against A. niger at lower concentrations (20 mg/mL) .

| Microorganism | Inhibition Zone Diameter (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 10-11 | 40 |

| S. aureus | 15-25 | 20 |

| A. niger | 20 | 20 |

The antimicrobial activity of nickel compounds is attributed to their ability to disrupt cellular processes in microorganisms. Nickel ions can interfere with enzyme systems and destabilize cellular membranes, leading to cell lysis. The specific mechanisms are still under investigation but may involve:

- Disruption of electron transport chains

- Inhibition of nucleic acid synthesis

- Alteration of membrane permeability

Toxicological Considerations

While nickel compounds can exhibit beneficial biological activities, they also pose potential health risks. Nickel(II) ions are known to be toxic and can cause various adverse effects:

- Acute Toxicity : Studies have shown that soluble nickel compounds have LD50 values ranging from 300 to 1500 mg/kg body weight, indicating moderate toxicity .

- Skin Irritation : Nickel compounds can cause skin irritation and sensitization upon contact. Symptoms may include erythema and edema .

- Respiratory Effects : Inhalation exposure to nickel compounds can lead to respiratory issues, including asthma-like symptoms .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Baecker et al. evaluated the antimicrobial properties of various nickel complexes, including Ni(BF₄)₂·6H₂O. The results showed enhanced antibacterial activity compared to free ligands, supporting the hypothesis that coordination with nickel enhances biological efficacy .

- Toxicological Assessment : A comprehensive assessment by NICNAS highlighted the systemic toxicity associated with soluble nickel compounds, emphasizing the need for careful handling and exposure limits in occupational settings .

Propiedades

IUPAC Name |

nickel(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFWGFMAXHCLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8H12NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166140 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15684-36-3 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Nickel(II) tetrafluoroborate hexahydrate contribute to the enantioselectivity observed in the hetero-Diels-Alder reaction?

A1: While the paper doesn't delve into the specific mechanistic details, it highlights that this compound works in conjunction with a chiral N,N′-dioxide ligand []. This strongly suggests that the Nickel(II) center acts as a Lewis acid, coordinating with both the ligand and the dienophile. This coordination creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other, leading to high enantioselectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.